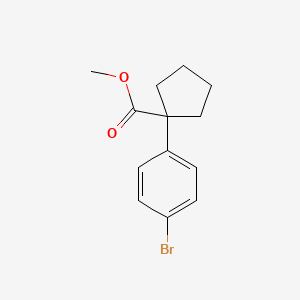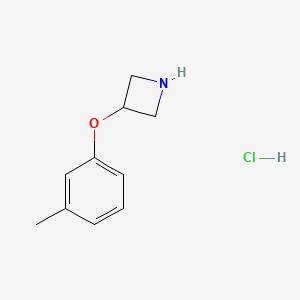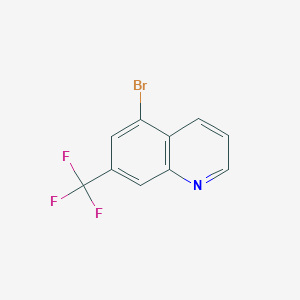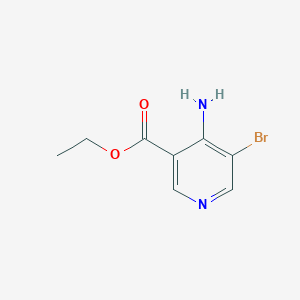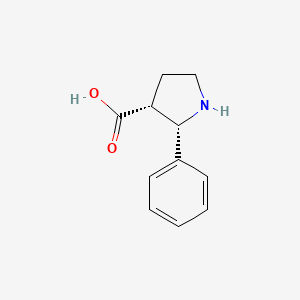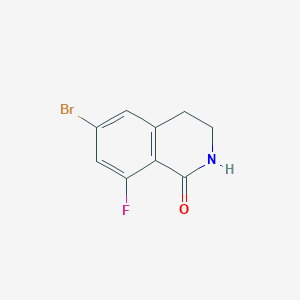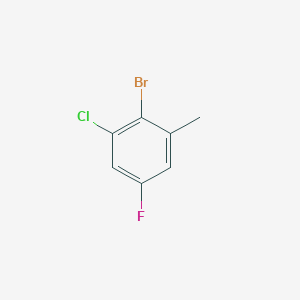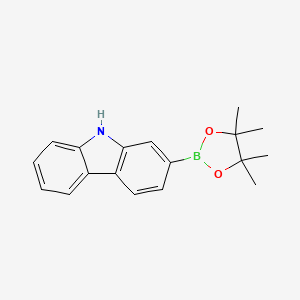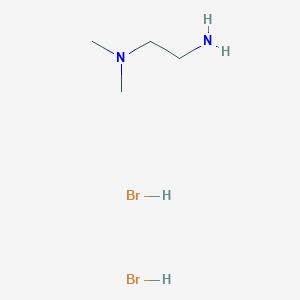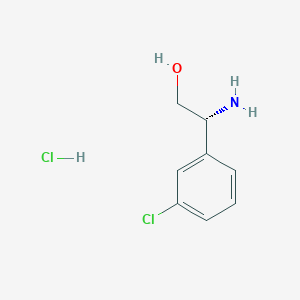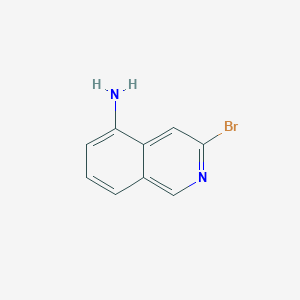
3-Bromoisoquinolin-5-amine
説明
3-Bromoisoquinolin-5-amine is a chemical compound with the CAS Number: 1260860-64-7 . It has a molecular weight of 223.07 and its IUPAC name is 3-bromo-5-isoquinolinamine . It is a solid substance stored at an inert atmosphere, 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromoisoquinolin-5-amine is 1S/C9H7BrN2/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H,11H2 . This indicates that the molecule consists of a bromine atom attached to the third carbon of an isoquinoline ring, and an amine group attached to the fifth carbon of the ring .Physical And Chemical Properties Analysis
3-Bromoisoquinolin-5-amine is a solid substance . It has a boiling point of 396.2±27.0°C at 760 mmHg .科学的研究の応用
Chemical Synthesis and Mechanisms
Nucleophilic Substitution Reactions : 3-Bromoisoquinolin-5-amine undergoes nucleophilic substitution reactions. For instance, Sanders et al. (2010) demonstrated that 3-bromoisoquinoline reacts with potassium amide in liquid ammonia to form amino derivatives, partially following the SN(ANRORC) mechanism. This highlights its role in synthesis reactions involving amination processes (Sanders, Dijk, & Hertog, 2010).
Synthesis of Fluorescent Compounds : Balog et al. (2013) explored the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines from 1-bromoisoquinolin-3-amines, indicating its potential in creating novel fluorescent materials (Balog, Riedl, & Hajos, 2013).
Pharmaceutical and Medicinal Chemistry
Cytotoxicity Studies : Tsotinis et al. (2007) synthesized C4-substituted isoquinolines from 4-bromoisoquinoline, assessing their cytotoxicity in tumor cell lines. This suggests the potential of 3-Bromoisoquinolin-5-amine derivatives in oncological research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Synthesis of Bioactive Molecules : Balog et al. (2011) modified 3-amino and 3-hydroxyisoquinolines, including brominated derivatives, to produce new fluorescent molecules. These compounds may have potential bioactive properties (Balog, Riedl, Hajos, Miskolczy, & Biczók, 2011).
Material Science and Organic Chemistry
Formation of Complex Organic Compounds : Lin et al. (2012) established a three-component reaction involving o-bromobenzaldehyde, terminal alkynes, and tert-butyl amine. This demonstrates the application of 3-Bromoisoquinolin-5-amine in complex organic synthesis processes (Lin, Wu, Huang, & Yang, 2012).
Catalytic Reactions : Research by Wen et al. (2015) on the CuI-catalyzed tandem reaction of bromoaryl compounds showcases the role of 3-Bromoisoquinolin-5-amine in facilitating important catalytic processes (Wen, Jin, Niu, & Li, 2015).
Safety and Hazards
3-Bromoisoquinolin-5-amine is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
The primary targets of 3-Bromoisoquinolin-5-amine are currently unknown. This compound is still in the research phase and more studies are needed to identify its specific targets .
Mode of Action
As an isoquinoline derivative, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The impact of these properties on the compound’s bioavailability is yet to be determined.
Result of Action
The molecular and cellular effects of 3-Bromoisoquinolin-5-amine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromoisoquinolin-5-amine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other molecules or ions .
特性
IUPAC Name |
3-bromoisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQGQRFILNUXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857499 | |
| Record name | 3-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260860-64-7 | |
| Record name | 3-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



